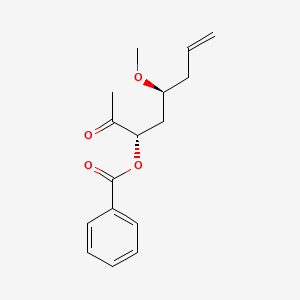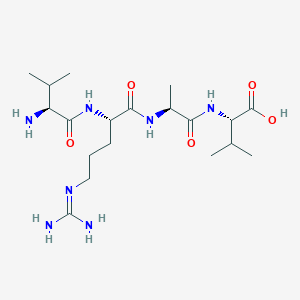![molecular formula C15H14N2S B12538265 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine CAS No. 820230-86-2](/img/structure/B12538265.png)
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring, a naphthalene moiety, and an imine group. Thiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can be achieved through a one-pot three-component reaction. This involves the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . The reaction conditions typically involve heating the mixture at a specific temperature for a certain period to ensure the formation of the desired product.
Análisis De Reacciones Químicas
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Aplicaciones Científicas De Investigación
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing it from functioning properly and leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can be compared with other thiazole derivatives such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a naphthalene moiety and exhibits similar biological activities.
1-{(Aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols: These compounds are synthesized via a similar one-pot three-component reaction and have shown antibacterial activity.
The uniqueness of this compound lies in its specific structure, which combines a thiazole ring, a naphthalene moiety, and an imine group, giving it distinct chemical and biological properties.
Propiedades
Número CAS |
820230-86-2 |
|---|---|
Fórmula molecular |
C15H14N2S |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
5-methyl-3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H14N2S/c1-11-9-17(15(16)18-11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9,16H,10H2,1H3 |
Clave InChI |
UAGSEULIINYZRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=N)S1)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
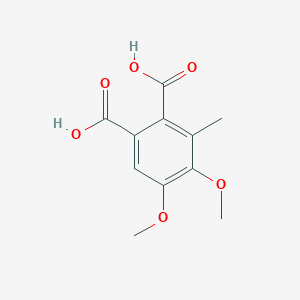
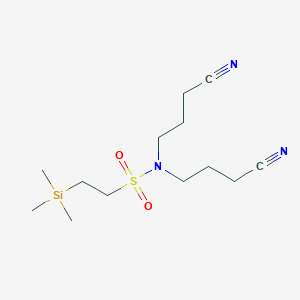
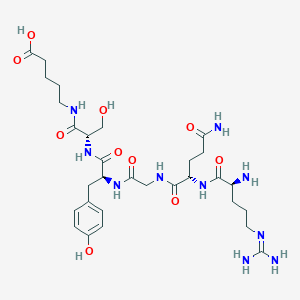

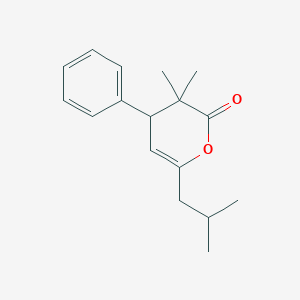

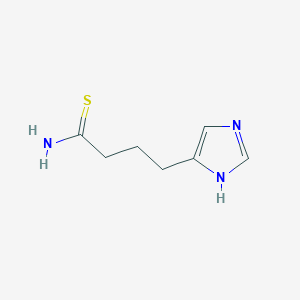
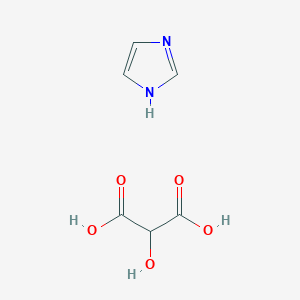

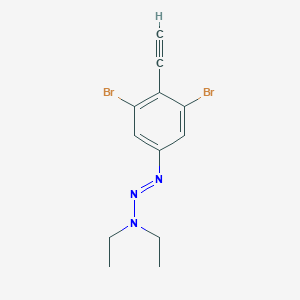
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
